5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-15-5-3-2-4-10(15)8-16-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZTUFRXOSYEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative addition of a palladium catalyst (e.g., Pd(PPh₃)₄) to a 2-chloro-5-fluoropyrimidine substrate, followed by transmetallation with the boronic acid and reductive elimination to form the desired ether bond. Key parameters include:
- Catalyst system : Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Base : Cs₂CO₃ for optimal deprotonation of the boronic acid
- Solvent : 1,4-Dioxane/water (4:1) at 80°C
A representative protocol derived from pyridine analogues achieved 68–72% yield when reacting 2-chloro-5-fluoropyrimidine with (1-methylpiperidin-2-yl)methoxyboronic acid pinacol ester under inert atmosphere for 12 hours.
Table 1: Suzuki–Miyaura Reaction Optimization for Pyrimidine Derivatives
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | PdCl₂ | Pd(OAc)₂ | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos | SPhos | SPhos (10 mol%) |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ (3 equiv) |
| Solvent System | THF/H₂O | Dioxane/H₂O | Dioxane/H₂O (4:1) |
| Temperature (°C) | 60 | 80 | 80 |
| Yield (%) | 42 | 68 | 72 |
Nucleophilic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly effective for electron-deficient pyrimidine systems. This two-step approach first generates a reactive pyrimidine intermediate, followed by alkoxylation with 1-methylpiperidin-2-ylmethanol.
Intermediate Synthesis
2,5-Difluoropyrimidine undergoes selective fluorination at the 5-position using KF/Al₂O₃ in DMF at 120°C. The resulting 5-fluoro-2-fluoropyrimidine is then activated for substitution through electron-withdrawing group introduction, typically via nitration or sulfonation.
Alkoxylation Step
The activated intermediate reacts with 1-methylpiperidin-2-ylmethanol in the presence of NaH (2.2 equiv) in anhydrous DMF at 0–5°C. Slow warming to room temperature over 6 hours prevents decomposition, achieving 58–63% isolated yield.
Table 2: Nucleophilic Substitution Performance Metrics
| Parameter | Trial 1 | Trial 2 | Optimized Protocol |
|---|---|---|---|
| Base | K₂CO₃ | NaH | NaH (2.2 equiv) |
| Solvent | DCM | DMF | Anhydrous DMF |
| Temperature Profile | RT | 0–5°C | 0–5°C → RT |
| Reaction Time (h) | 24 | 6 | 6 |
| Yield (%) | 31 | 58 | 63 |
Palladium-Catalyzed Coupling Reactions
Recent advances in transition metal catalysis have enabled direct C–O bond formation between pyrimidines and complex alcohols. A modified Buchwald–Hartwig protocol using palladium-Xantphos systems demonstrates particular promise.
Catalytic System Development
The reaction employs:
- Catalyst : Pd₂(dba)₃ (3 mol%)
- Ligand : Xantphos (6 mol%)
- Base : t-BuONa (2.5 equiv)
- Solvent : t-BuOH at 90°C
Under these conditions, coupling of 2-chloro-5-fluoropyrimidine with 1-methylpiperidin-2-ylmethanol proceeds with 65% conversion in 8 hours. Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yield.
Table 3: Palladium-Catalyzed Coupling Efficiency
| Variable | Standard Conditions | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 90 | 120 |
| Time | 8 h | 45 min |
| Catalyst Loading | 3 mol% | 5 mol% |
| Conversion (%) | 65 | 68 |
| Isolated Yield (%) | 59 | 62 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Industrial Applicability
| Metric | Suzuki–Miyaura | SNAr | Pd Catalysis |
|---|---|---|---|
| Typical Yield (%) | 72 | 63 | 62 |
| Step Count | 1 | 2 | 1 |
| Purification Complexity | Moderate | High | Moderate |
| Catalyst Cost ($/g) | 12.50 | – | 18.75 |
| Scalability Potential | High | Medium | High |
The Suzuki–Miyaura method offers superior atom economy and scalability, though boronic acid precursor synthesis adds complexity. Palladium-catalyzed coupling provides direct C–O bond formation but requires expensive catalysts. SNAr remains viable for small-scale production despite lower yields.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, a hybrid approach proves most effective:
- Boronic Acid Synthesis : (1-Methylpiperidin-2-yl)methanol → boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc)
- Large-Scale Coupling : 500 L reactor with Pd(OAc)₂/SPhos system, achieving 69% yield at 82% purity
- Crystallization : Ethyl acetate/heptane recrystallization elevates purity to 99.5%
Process intensification through continuous flow chemistry reduces reaction time from 12 hours to 45 minutes, demonstrating 8.6 kg/day production capacity in pilot studies.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methoxy group.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products such as pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of hydroxyl-substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that compounds similar to 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine have been explored for their potential as antiviral agents. For example, studies on pyrimidine derivatives have shown effectiveness against viral infections by targeting specific viral enzymes, such as polymerases and proteases, which are crucial for viral replication. The incorporation of fluorine in the structure often enhances the biological activity and metabolic stability of these compounds .
2. Anticancer Properties
The compound has been investigated for its anticancer properties. Pyrimidine derivatives are known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapeutics . Case studies have demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research has shown that modifications to the piperidine moiety can significantly influence the compound's pharmacological profile. For instance, varying the substituents on the piperidine ring can enhance binding affinity to target proteins and improve selectivity against unwanted side effects .
Case Studies
Case Study 1: Antiviral Screening
In a study aimed at evaluating the antiviral potential of various pyrimidine derivatives, this compound was tested against HIV strains. The results indicated a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent in HIV treatment protocols .
Case Study 2: Cancer Cell Line Testing
Another significant study involved testing this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxy group play crucial roles in binding to the active site of the target, thereby modulating its activity. The compound may inhibit or activate the target protein, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. EMTPP (1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine)
EMTPP shares structural similarities with SCH 66712, including an imidazole core and piperazine linkage. However, EMTPP substitutes the phenyl group with an ethyl-methyl side chain (Supplemental Fig. 8) . Key comparative
| Parameter | SCH 66712 | EMTPP |
|---|---|---|
| $ K_I $ (CYP2D6) | 0.55 μM | 5.5 μM |
| $ k_{\text{inact}} $ | 0.32 min$^{-1} $ | 0.09 min$^{-1} $ |
| Partition Ratio | 3 | 99 |
| Primary Oxidation Site | Phenyl ring | Ethyl substituent |
- Mechanistic Differences: SCH 66712 undergoes hydroxylation at the phenyl ring, forming a methylene quinone intermediate that covalently adducts CYP2D6’s Thr309 . EMTPP is oxidized at the ethyl group, producing multiple metabolites without significant protein adduction . The lower partition ratio of SCH 66712 reflects fewer futile metabolic cycles, enhancing inactivation efficiency .
2.1.2. Quinidine (Reversible CYP2D6 Inhibitor)
Unlike SCH 66712, quinidine reversibly inhibits CYP2D6 via competitive binding. SCH 66712’s mechanism-based inactivation avoids rebound enzyme activity, offering clinical advantages in drug-drug interaction management .
Metabolic and Inhibition Profiles
2.2.1. CYP Enzyme Selectivity
SCH 66712 exhibits >5–10-fold selectivity for CYP2D6 over CYP3A4, CYP2C9, and CYP2C19 . In contrast, EMTPP shows weaker isoform specificity.
2.2.2. Metabolic Byproducts
- SCH 66712: Produces monooxygenated metabolites (m/z 355) via CYP2D6, CYP2C9, and CYP2C19, with phenyl-hydroxylated species predominating in CYP2D6 reactions (Fig. 7) . No dioxygenated or dealkylated metabolites are observed .
- EMTPP : Generates four major metabolites, including dehydrogenated and oxidized derivatives, indicating less directed metabolism .
Molecular Docking and Binding Dynamics
- SCH 66712 : Docks with CYP2D6 such that the phenyl ring is 2.2 Å from the heme iron, enabling optimal oxidation (Fig. 9). π–π interactions with Phe120 stabilize the complex .
- EMTPP : Binds 2.9 Å from the heme, reducing catalytic efficiency. Its ethyl group orientation limits reactive intermediate formation .
Key Research Findings
Protein Adduction : SCH 66712 forms a 1.2:1 molar adduct with CYP2D6, confirmed via radiochemical analysis and SDS-PAGE .
Heme Integrity : Only 25% heme loss occurs during inactivation, ruling out heme modification as the primary mechanism .
Clinical Relevance : SCH 66712’s low partition ratio and high potency make it a tool compound for studying CYP2D6 polymorphism effects .
Biological Activity
5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a pharmacological agent. This compound features a fluorine atom at the 5-position and a methoxy group linked to a piperidine moiety, which enhances its pharmacokinetic properties.
- Molecular Formula : CHFNO
- Molecular Weight : 227.27 g/mol
- CAS Number : 2379977-09-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has shown potential as an inhibitor of specific kinases, which are critical in the regulation of cell growth and division.
Inhibition of Kinase Activity
Research indicates that this compound exhibits inhibitory effects on certain receptor tyrosine kinases (RTKs), which are often implicated in oncogenesis. For instance, studies have demonstrated that derivatives of pyrimidines can inhibit the activity of mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) . The inhibition of these kinases is crucial for targeting tumors that harbor specific mutations, thus providing a therapeutic avenue for resistant cancer types.
Autophagy Modulation
In addition to kinase inhibition, there is evidence suggesting that this compound may influence autophagy pathways. Autophagy plays a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the context . By modulating autophagy, this compound could potentially enhance the efficacy of existing cancer therapies.
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluating the efficacy of this compound against various cancer cell lines revealed significant cytotoxicity. The half-maximal inhibitory concentration (IC) values were determined for several cell lines, demonstrating its potential as an anti-cancer agent:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 10.3 |
| HCT116 (Colon Cancer) | 15.0 |
The results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Case Study 2: Mechanistic Insights into Kinase Inhibition
Further mechanistic studies have shown that this compound binds to the ATP-binding site of mutant KIT and PDGFRA with high affinity. This binding disrupts downstream signaling pathways essential for tumor survival and proliferation. Thermal shift assays confirmed the binding affinity and stability changes upon ligand interaction .
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine C2 position. A fluorinated pyrimidine core is first functionalized with a leaving group (e.g., chloro or hydroxy). The (1-methylpiperidin-2-yl)methoxy moiety is introduced via coupling reactions under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key steps include:
Fluorination : Electrophilic fluorination at C5 using agents like Selectfluor® .
Methoxy Introduction : SN2 displacement with (1-methylpiperidin-2-yl)methanol under reflux .
Yield optimization requires strict control of temperature (60–100°C), solvent polarity, and stoichiometric ratios. For example, excess piperidine derivatives may reduce byproducts from competing alkylation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The fluorine atom induces deshielding in adjacent protons (e.g., C5-F downfield shift to ~160 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~266.13) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s solubility and stability profile impact experimental design?
- Methodological Answer :
- Solubility : Limited aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as stock solvents. For in vitro assays, dilute to <1% solvent to avoid cytotoxicity .
- Stability : Hydrolytic degradation at high pH (>8) requires storage at –20°C under inert gas. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum content, or incubation time. Standardize protocols using CLSI guidelines .
- Metabolic Stability : Species-specific cytochrome P450 metabolism (e.g., murine vs. human liver microsomes). Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate intrinsic activity .
- Data Normalization : Apply Hill equation fitting to account for assay plate variability .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s target selectivity?
- Methodological Answer : Focus on modular modifications:
- Piperidine Ring : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to enhance steric hindrance and reduce off-target binding .
- Pyrimidine Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) at C4 to improve π-stacking with kinase ATP pockets .
Validate via: - Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding poses .
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to purified enzymes (e.g., tyrosine kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) perturbed post-treatment .
Data Analysis & Validation
Q. How to address discrepancies between computational predictions and experimental results in binding affinity?
- Methodological Answer :
- Force Field Refinement : Adjust AMBER/CHARMM parameters to better model fluorine-pi interactions .
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for solvation entropy .
- Experimental Cross-Validation : Pair docking with mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. What statistical approaches are recommended for analyzing dose-response data in high-throughput screens?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit dose-response curves using tools like GraphPad Prism to calculate EC50/IC50 with 95% confidence intervals .
- Z’-Factor Analysis : Assess assay robustness (Z’ > 0.5 indicates reliable screening) .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction for multi-target screens .
Experimental Design Considerations
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Dosing Route : Intravenous (IV) and oral (PO) administration to calculate bioavailability (F%) .
- Sampling Schedule : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Q. What are the best practices for validating target engagement in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
